molecular formula C15H20O3 B1268440 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid CAS No. 74316-95-3

1-(4-Propoxyphenyl)cyclopentanecarboxylic acid

Cat. No.: B1268440
CAS No.: 74316-95-3
M. Wt: 248.32 g/mol
InChI Key: MWRMMVFLULDWAC-UHFFFAOYSA-N
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Description

1-(4-Propoxyphenyl)cyclopentanecarboxylic acid is an organic compound with the molecular formula C15H20O3. It is a versatile small molecule scaffold used in various chemical syntheses and research applications . The compound is characterized by a cyclopentane ring substituted with a propoxyphenyl group and a carboxylic acid functional group.

Preparation Methods

The synthesis of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid involves several steps, typically starting with the preparation of the cyclopentane ring and subsequent functionalization. One common method includes the following steps:

    Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Propoxyphenyl Group: This step involves the substitution of a phenyl group with a propoxy group, often using reagents like propyl bromide in the presence of a base.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Propoxyphenyl)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.

    Substitution: The propoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1-(4-Propoxyphenyl)cyclopentanecarboxylic acid serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is utilized to study pathways involving carboxylic acids and their derivatives. It has been investigated for its potential interactions with biological targets, contributing to our understanding of biochemical mechanisms.

Medicine

The compound is being explored for its therapeutic properties, particularly in anti-inflammatory and analgesic applications. Research indicates that it may inhibit specific enzymes involved in inflammatory processes, suggesting its potential use in treating conditions like arthritis and other inflammatory diseases .

Study 1: Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes involved in prostanoid production. In vitro studies showed that these derivatives could effectively reduce inflammation markers in cell cultures stimulated with lipopolysaccharides (LPS) .

Study 2: Enzyme Inhibition

A study focused on synthesizing derivatives aimed at targeting enzymes related to cancer pathways indicated promising results. The modifications made to the structure enhanced the inhibitory activity against specific cancer-related enzymes, suggesting a pathway for developing new anticancer therapies based on this compound .

Mechanism of Action

The mechanism of action of 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding to enzymes and receptors. The propoxyphenyl group contributes to the compound’s hydrophobic interactions, affecting its overall bioactivity .

Comparison with Similar Compounds

1-(4-Propoxyphenyl)cyclopentanecarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(4-Propoxyphenyl)cyclopentanecarboxylic acid (CAS No. 74316-95-3) is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopentane ring substituted with a propoxyphenyl group and a carboxylic acid functional group. This unique structure contributes to its chemical reactivity and biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This action may be beneficial in conditions characterized by chronic inflammation, such as arthritis and other autoimmune diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
  • Receptor Modulation : It has been suggested that the compound can interact with G protein-coupled receptors (GPCRs), which play a significant role in various physiological processes, including immune response and inflammation .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of cyclopentanecarboxylic acids, including this compound. The results indicated a significant reduction in bacterial growth, highlighting its potential as an antimicrobial agent .
  • Anti-inflammatory Activity : In vitro studies have shown that this compound can significantly reduce the levels of TNF-alpha and IL-6 in cultured macrophages, suggesting its role as an anti-inflammatory agent. These findings support further exploration into its therapeutic potential for inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory Activity
This compoundYesYes
1-(4-Methoxyphenyl)cyclopentanecarboxylic acidModerateYes
1-(4-Chlorophenyl)cyclopentanecarboxylic acidYesLimited

Properties

IUPAC Name

1-(4-propoxyphenyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-2-11-18-13-7-5-12(6-8-13)15(14(16)17)9-3-4-10-15/h5-8H,2-4,9-11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRMMVFLULDWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2(CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40346035
Record name 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74316-95-3
Record name 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74316-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Propoxyphenyl)cyclopentanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40346035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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